An In-depth Technical Guide to FR-193879: A Potent Cephem Derivative Targeting Helicobacter pylori
An In-depth Technical Guide to FR-193879: A Potent Cephem Derivative Targeting Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-193879 is a novel cephem derivative that has demonstrated significant in vitro activity against Helicobacter pylori, a bacterium implicated in various gastric diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FR-193879. It includes a detailed summary of its quantitative data, experimental protocols for its evaluation, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-H. pylori agents.
Chemical Structure and Properties
FR-193879 is a synthetic cephalosporin analog characterized by a complex molecular architecture. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[4-(carboxymethyl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| SMILES Notation | c1ccc(cc1)CC(=O)N[C@@H]2C(=O)N3C(=C(CS[C@]23[H])Sc4nc(CC(=O)N)cs4)C(=O)O |
| InChI Key | YINUFDSCPLNLPS-CRAIPNDOSA-N |
| CAS Number | 194928-82-0 |
Physicochemical Properties
A comprehensive table of the physicochemical properties of FR-193879 is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈N₄O₅S₃ | [1][2] |
| Molecular Weight | 490.58 g/mol | [2][3] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Stability | Not specified in literature | |
| Storage Temperature | -20°C | [1] |
Biological Activity and Mechanism of Action
FR-193879 is distinguished by its potent and selective activity against Helicobacter pylori. As a cephem derivative, its primary mechanism of action is presumed to be the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.
In Vitro Anti-Helicobacter pylori Activity
The antibacterial efficacy of FR-193879 against various strains of H. pylori has been evaluated through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| H. pylori Strain | MIC (µg/mL) |
| Standard and clinical isolates | Specific values not publicly available |
Note: While the potent activity is cited, specific MIC values from the primary literature were not available in the public domain searches.
Experimental Protocols
The following sections detail the standardized methodologies employed to assess the in vitro efficacy of compounds like FR-193879 against H. pylori.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of FR-193879 against H. pylori is typically determined using the agar dilution method, a standard protocol in microbiology.
Workflow for MIC Determination:
Detailed Steps:
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Media Preparation: Brucella agar supplemented with 10% horse serum is prepared and autoclaved.
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Compound Preparation: A stock solution of FR-193879 is prepared and serially diluted to obtain a range of concentrations.
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Plate Preparation: The different dilutions of FR-193879 are added to the molten agar before pouring it into petri dishes. A control plate with no compound is also prepared.
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Inoculum Preparation: H. pylori strains are cultured and then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
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Inoculation: The surface of the agar plates is inoculated with the bacterial suspension.
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Incubation: The plates are incubated at 37°C for 72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).
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Reading Results: The MIC is recorded as the lowest concentration of FR-193879 that completely inhibits the visible growth of H. pylori.
Signaling Pathways
As a β-lactam antibiotic, FR-193879's primary target is the bacterial cell wall synthesis pathway. This involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
The binding of FR-193879 to PBPs inactivates these enzymes, preventing the final step of peptidoglycan synthesis. This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.
Conclusion
FR-193879 is a promising cephem derivative with potent in vitro activity against Helicobacter pylori. Its mode of action is consistent with that of other β-lactam antibiotics, targeting the essential process of bacterial cell wall synthesis. Further research into its physicochemical properties, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the treatment of H. pylori infections. This guide provides a foundational understanding of FR-193879 for scientists and researchers dedicated to advancing antibacterial drug discovery.
References
- 1. Frontiers | In vitro anti-Helicobacter pylori activity and the underlining mechanism of an empirical herbal formula – Hezi Qingyou [frontiersin.org]
- 2. Bioorganic & Medicinal Chemistry Letters BMCL | Scholar9 [scholar9.com]
- 3. In vitro anti-Helicobacter pylori activity and antivirulence activity of cetylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
